molecular formula C13H18O2 B563796 Ibuprofen-13C6 CAS No. 1216459-54-9

Ibuprofen-13C6

Cat. No.: B563796
CAS No.: 1216459-54-9
M. Wt: 212.239
InChI Key: HEFNNWSXXWATRW-HNHUTNRMSA-N
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Description

Ibuprofen-13C6 is a stable isotope-labeled version of ibuprofen, where six carbon atoms in the ibuprofen molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ibuprofen. Ibuprofen itself is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, reduce inflammation, and lower fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen-13C6 involves the incorporation of carbon-13 isotopes into the ibuprofen molecule. One common method starts with the precursor isobutylbenzene, which undergoes a series of chemical reactions including Friedel-Crafts acylation, hydrolysis, and decarboxylation to form ibuprofen. The carbon-13 isotopes are introduced during these steps to ensure they are incorporated into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotopes and ensure their incorporation into the ibuprofen molecule. The production process is carefully monitored to maintain high purity and yield of the final product .

Mechanism of Action

Ibuprofen-13C6, like regular ibuprofen, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets of ibuprofen include COX-1 and COX-2 enzymes, and the pathways involved are part of the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

    Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

    Aspirin: A well-known NSAID with antipyretic, analgesic, and anti-inflammatory effects.

Uniqueness of Ibuprofen-13C6

This compound is unique due to the incorporation of carbon-13 isotopes, which makes it an invaluable tool in research. The stable isotopes allow for precise tracking and quantification of the drug in biological systems, providing detailed insights into its pharmacokinetics and metabolism .

Properties

IUPAC Name

2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-HNHUTNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675969
Record name 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216459-54-9
Record name 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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